4-羟色氨酸

描述

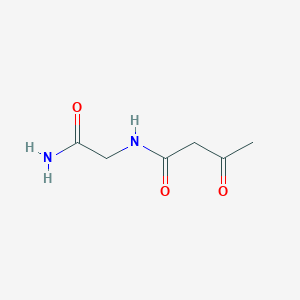

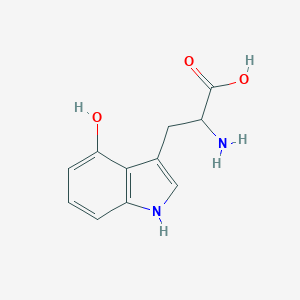

4-Hydroxytryptophan, also known as 5-hydroxytryptophan (5-HTP), is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin. It is derived from tryptophan and can be converted into serotonin in the brain . 5-HTP has been studied for its potential role in improving serotonin levels and has implications in clinical practice .

Synthesis Analysis

The synthesis of 5-HTP has been explored in various studies. Tryptophan hydroxylase, a pterin-dependent amino acid hydroxylase, catalyzes the incorporation of one atom of molecular oxygen into tryptophan to form 5-HTP . Additionally, Saccharomyces cerevisiae has been genetically engineered to produce 5-HTP by expressing prokaryotic phenylalanine 4-hydroxylase or eukaryotic tryptophan 3/5-hydroxylase, along with enhanced synthesis of MH4 or BH4 cofactors . Furthermore, γ-radiation has been used to induce the formation of hydroxytryptophan, including 5-HTP .

Molecular Structure Analysis

The molecular structure of 5-HTP has been elucidated through X-ray diffraction methods. The molecule is a zwitterion, with the indole ring plane forming a dihedral angle with the acid group, and the molecules are arranged in double layers held together by a series of hydrogen bonds . The crystallographic structure of related compounds, such as 4-fluorotryptophan, has been determined to understand the physical basis of hydrophobicity and charge distributions, which are important for substrate recognition by enzymes like tryptophanyl-tRNA synthetase .

Chemical Reactions Analysis

5-HTP undergoes various chemical reactions. The electrochemical oxidation of 5-HTP in acid solution can lead to the formation of radical intermediates, quinoneimine, and various dimeric and oxidized products . The enzymatic oxidation of tryptophan to 5-HTP in the biosynthesis of serotonin involves ascorbic acid or its analogs and Cu++ for activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-HTP have been modified upon metal complexation. A copper(II) complex with 5-HTP has been synthesized and characterized, showing enhanced antioxidant properties and improved anticancer behavior compared to 5-HTP alone. The complex also exhibited neuroprotective action and did not show toxicity in certain biological assays .

科学研究应用

5-HTP 的微生物合成:5-HTP 对抑郁症、失眠、肥胖和慢性头痛具有临床疗效。通过蛋白质和代谢工程已经实现了 5-HTP 的高效微生物生产,为其生产提供了一种可扩展的方法 (Lin, Sun, Yuan, & Yan, 2014).

蛋白质-蛋白质相互作用研究:5-羟色氨酸可用于研究复杂蛋白质系统中的结构、相互作用、构象变化和动力学 (Corrêa & Farah, 2005).

在临床实践中的作用:5-HTP 提高了 5-羟色胺的水平,对临床实践具有重要意义。它在各种临床研究应用中具有生理作用 (Li Jun-d, 2014).

各种疾病的治疗:5-HTP 用于治疗抑郁症、失眠、偏头痛和其他疾病。5-HTP 微生物合成的进展意义重大,因为它在情绪、行为和生理调节中发挥作用 (Liu, Zhang, & Ai, 2021).

对乙醇摄入的影响:5-HTP 减少了实验大鼠的乙醇摄入量,支持了脑血清素参与自愿饮酒 (Geller, Hartmann, & Messiha, 1981).

神经功能研究:色氨酸在哺乳动物组织(包括松果体和脑干)中转化为 5-HTP,突出了其在神经功能和疾病中的重要性 (Lovenberg, Jéquier, & Sjoerdsma, 1967).

神经信息处理:5-HTP 调节中枢神经系统,影响信息处理,可能使个体易患暴力自杀和攻击等病理状况 (Spoont, 1992).

化学合成及应用:1-羟色氨酸,包括 5-HTP,已被合成并开发用于各种应用,在药物和医学研究中显示出巨大的潜力 (Somei, 2008).

辐射诱导产物研究:研究色氨酸水溶液中γ辐射诱导的产物,包括合成各种羟色氨酸,对于了解辐射对生物分子的影响至关重要 (Wickern, Müller, Simat, & Steinhart, 1997).

莱施-尼汉综合征的治疗:5-HTP 已被研究其对减少莱施-尼汉综合征中的无规则运动和镇静作用的影响,尽管其对情绪和自残的有效性有限 (Frith, Johnston, Joseph, Powell, & Watts, 1976).

安全和危害

Too much 5-HTP in your body can cause a spike in serotonin levels, resulting in side effects such as anxiety, shivering, serious heart problems . Some people who’ve taken 5-HTP supplements have developed a serious condition called eosinophilia-myalgia syndrome (EMS). It can cause blood abnormalities and excessive muscle tenderness .

未来方向

5-HTP is clinically effective against depression, insomnia, obesity, and chronic headaches . Our results may provide new insights into the pharmacology of 5-HTP in treating depression and other disorders . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .

属性

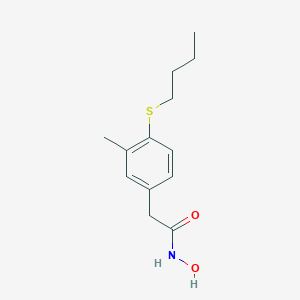

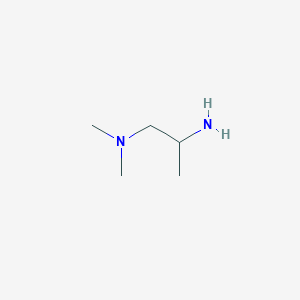

IUPAC Name |

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxytryptophan | |

CAS RN |

16533-77-0 | |

| Record name | 4-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)